Silicic acid, trimethylsilyl ester
Overview
Description
Trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . Silicic acid, trimethylsilyl ester is not normally found in nature .
Synthesis Analysis
The synthesis of this compound involves the use of trimethylsilylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The synthesis process also involves the reaction between molybdate reactive silicic acids (MRS acid) and polysilicic acid .Molecular Structure Analysis
The molecular structure of this compound is a cage-like double three-ring silicic acid trimethylsilyl ester containing six inequivalent SiO4 tetrahedra and trimethylsilyl groups .Chemical Reactions Analysis
The polymerization of silicic acid is divided into three processes: the formation of polysilicic acid by the reaction between molybdate reactive silicic acids (MRS acid), the particle growth of polysilicic acid by the reaction between MRS acid and polysilicic acid, and the particle growth of polysilicic acid by the reaction between polysilicic acids .Scientific Research Applications
1. Structural Studies
Silicic acid, trimethylsilyl ester, has been crucial in understanding the structural aspects of silicate anions. For example, the structure of trimethylsilyl cyclohepta silicic acid ester was determined through direct methods, providing insights into its unique seven-membered ring formed by silicon-oxygen tetrahedra (Smolin et al., 1993).
2. Model Compounds for Silicates
Trimethylsilyl esters of silicic acids serve as model compounds for silicates, aiding in the understanding of silicon-29 chemical shifts. These esters offer comparability to silicic acid anions found in aqueous solutions, which is valuable for research in silicate chemistry (Bertling & Marsmann, 1988).
3. Gas Chromatography Applications
Trimethylsilyl esters, such as those derived from plant acids, have been widely used in gas-liquid chromatography. They offer advantages in solvent extraction, silylation kinetics, and stability of derivatives, making them useful in the analysis of various organic compounds (Englmaier, 1980).
4. Polymerization Studies
In the field of polymer science, trimethylsilyl esters of silicic acids have been instrumental in studying the polymerization of silicic acid adsorbed on substrates like iron(III) hydroxide. This research helps in understanding the mechanisms of polymerization in different pH and concentration conditions (Yokoyama et al., 1984).
5. Synthesis of New Compounds
Research involving trimethylsilyl esters of silicic acids has led to the synthesis of novel crystalline compounds. For instance, a cage-like double three-ring silicic acid trimethylsilyl ester was synthesized, contributing to the development of new materials with unique properties (Hoebbel et al., 1987).
6. Chromatographic Analysis
The use of trimethylsilyl esters in capillary-column gas chromatography demonstrates their advantages in the analysis of silicate systems. They provide improved separation parameters and methods for qualitative and quantitative analysis, particularly in silicic acid solutions (Garzó et al., 1978).
7. Derivatization in Chromatography
Trimethylsilyl esters are also significant in the derivatization process for chromatography, especially in the analysis of amino acids and related biological compounds. They enable improved chromatographic resolution and stable derivative formation (Gehrke & Leimer, 1971).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
trihydroxy(trimethylsilyloxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTALGTVSQTALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12O4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56275-01-5, 101649-59-6 | |
Record name | Trimethylsiloxysilicate (m/q 0.8-1.0) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056275015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilyl trihydrogen silicate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101649596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIMETHYLSILYL TRIHYDROGEN SILICATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6EUR7UAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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